molecular formula C19H21ClN2 B135206 5-[2-(3,4-dimethylphenyl)-2-phenylethyl]-1H-imidazole hydrochloride CAS No. 132287-17-3

5-[2-(3,4-dimethylphenyl)-2-phenylethyl]-1H-imidazole hydrochloride

Cat. No.: B135206
CAS No.: 132287-17-3
M. Wt: 312.8 g/mol
InChI Key: BNBZCBWNNYOEPS-UHFFFAOYSA-N
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Description

5-[2-(3,4-dimethylphenyl)-2-phenylethyl]-1H-imidazole hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of an imidazole ring, a phenylethyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3,4-dimethylphenyl)-2-phenylethyl]-1H-imidazole hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethylbenzaldehyde with phenylethylamine to form an intermediate Schiff base. This intermediate is then cyclized with glyoxal to form the imidazole ring. The final product is obtained by treating the imidazole derivative with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-[2-(3,4-dimethylphenyl)-2-phenylethyl]-1H-imidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[2-(3,4-dimethylphenyl)-2-phenylethyl]-1H-imidazole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[2-(3,4-dimethylphenyl)-2-phenylethyl]-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. Additionally, the phenylethyl and dimethylphenyl groups may interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Phenylethyl)-1H-imidazole
  • 4-(2-(3,4-Dimethylphenyl)-1H-imidazole

Uniqueness

5-[2-(3,4-dimethylphenyl)-2-phenylethyl]-1H-imidazole hydrochloride is unique due to the presence of both the dimethylphenyl and phenylethyl groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to certain targets and improve its stability compared to similar compounds.

Properties

IUPAC Name

5-[2-(3,4-dimethylphenyl)-2-phenylethyl]-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2.ClH/c1-14-8-9-17(10-15(14)2)19(11-18-12-20-13-21-18)16-6-4-3-5-7-16;/h3-10,12-13,19H,11H2,1-2H3,(H,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBZCBWNNYOEPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(CC2=CN=CN2)C3=CC=CC=C3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30927610
Record name 5-[2-(3,4-Dimethylphenyl)-2-phenylethyl]-1H-imidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132287-17-3
Record name 1H-Imidazole, 4-(2-(3,4-dimethylphenyl)-2-phenylethyl)-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132287173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[2-(3,4-Dimethylphenyl)-2-phenylethyl]-1H-imidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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